molecular formula C19H21N3O5S B10995449 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide

Cat. No.: B10995449
M. Wt: 403.5 g/mol
InChI Key: MLUGIISSBFEKTF-UHFFFAOYSA-N
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Description

This compound features a benzamide core with a urea linkage connecting the 3-methoxyphenyl group to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its synthesis likely involves coupling activated carboxylic acid derivatives (e.g., using EDCI/HOBt) with amine functionalities, analogous to methods described for structurally related benzamides .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C19H21N3O5S/c1-27-17-7-3-6-15(11-17)20-18(23)13-4-2-5-14(10-13)21-19(24)22-16-8-9-28(25,26)12-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

MLUGIISSBFEKTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzamide core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The dioxidotetrahydrothiophenylcarbamoyl moiety is then attached via nucleophilic substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiols, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Core Structure Substituent A Substituent B Key Functional Groups
Target Compound Benzamide 3-Methoxyphenyl 1,1-Dioxidotetrahydrothiophen-3-yl Urea linkage, sulfone
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Benzothiophene carboxamide 3-Methylphenoxy 1,1-Dioxidotetrahydrothiophen-3-yl Acetamido, sulfone
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Benzamide 3-Chlorophenyl 4-(Diethylamino)benzyl Sulfone, tertiary amine
H10 (N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide) Benzamide 4-Methoxyphenyl Thiourea linkage Thiourea, methoxy

Key Observations :

  • Sulfone Group: Present in the target compound and derivatives, this group enhances solubility and oxidative stability compared to non-oxidized thiophene analogues.
  • Methoxy Substitution : The 3-methoxyphenyl group in the target compound aligns with findings, where methoxy substituents correlated with elevated anti-oxidant activity (% inhibition >87%) .
  • Urea vs.

Research Findings :

  • Anti-Oxidant Activity : Methoxy-substituted benzamides (e.g., H10) exhibit significant anti-oxidant activity, suggesting the target’s 3-methoxyphenyl group may confer similar properties .
  • Synthetic Accessibility : The target’s sulfone and urea functionalities are synthetically tractable using coupling agents like EDCI/HOBt, as demonstrated in and .

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